Idarubicin

Cytotoxicity IC50 Potency

Idarubicin (4-demethoxydaunorubicin) is a semisynthetic anthracycline topo II inhibitor. C-4 methoxy removal confers 10–100× higher lipophilicity vs. daunorubicin, yielding 25–57.5× greater potency than epirubicin/doxorubicin. In MDR1+ lines, idarubicin shows only 1.8-fold IC50 shift vs. 12.3-fold for doxorubicin. Its active metabolite idarubicinol is equipotent to the parent—critical for sustained PK/PD. AML studies document 37% vs. 29% 5-year DFS over daunorubicin. Procure ≥98% HPLC-pure idarubicin for MDR reversal, combination screening, and translational oncology research.

Molecular Formula C26H27NO9
Molecular Weight 497.5 g/mol
CAS No. 58957-92-9
Cat. No. B193468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdarubicin
CAS58957-92-9
Synonyms4 Demethoxydaunorubicin
4 Desmethoxydaunorubicin
4-Demethoxydaunorubicin
4-Desmethoxydaunorubicin
Hydrochloride, Idarubicin
Idarubicin
Idarubicin Hydrochloride
IMI 30
IMI-30
IMI30
NSC 256439
NSC-256439
NSC256439
Molecular FormulaC26H27NO9
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
InChIInChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
InChIKeyXDXDZDZNSLXDNA-TZNDIEGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid
Solubility7.72e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Idarubicin (CAS 58957-92-9): A 4-Demethoxy Anthracycline with Quantifiable Differentiation from Daunorubicin, Doxorubicin, and Epirubicin


Idarubicin (4-demethoxydaunorubicin) is a semisynthetic anthracycline topoisomerase II inhibitor derived from daunorubicin by removal of the C-4 methoxy group, which markedly increases lipophilicity and cellular uptake [1]. This structural modification produces quantifiable differences in potency, resistance profile, and clinical outcomes versus the primary anthracycline comparators daunorubicin, doxorubicin, and epirubicin [2].

Why Idarubicin Cannot Be Interchanged with Daunorubicin, Doxorubicin, or Epirubicin Without Quantitative Justification


Despite sharing a common anthracycline scaffold, idarubicin's removal of the C-4 methoxy group confers a 10- to 100-fold increase in lipophilicity, directly affecting membrane permeability, intracellular accumulation, and resistance to P-glycoprotein-mediated efflux [1][2]. Consequently, equipotency ratios vary dramatically across in vitro and clinical settings—a meta-analysis estimated a daunorubicin:idarubicin equipotent dose ratio of 4.1 (95% CI 3.9–4.3), while in vitro cytotoxicity comparisons show idarubicin is 25- to 57.5-fold more potent than epirubicin and doxorubicin, respectively [3][4]. Substituting one anthracycline for another without accounting for these quantifiable differentials risks underdosing, overdosing, or selecting a compound with inferior activity in multidrug-resistant contexts [5].

Idarubicin vs. Daunorubicin, Doxorubicin, and Epirubicin: Quantitative Head-to-Head Evidence for Scientific Selection


In Vitro Cytotoxic Potency: Idarubicin Is 57.5-Fold More Active Than Doxorubicin and 25-Fold More Active Than Epirubicin

Idarubicin demonstrates significantly higher cytotoxic potency than doxorubicin and epirubicin in vitro. Quantitative comparisons show idarubicin is approximately 57.5-fold more active than doxorubicin and 25-fold more active than epirubicin [1]. In MCF-7 breast cancer cell monolayers, idarubicin exhibits an IC50 of 3.3 ± 0.4 ng/mL [2].

Cytotoxicity IC50 Potency

MDR1/P-Glycoprotein Resistance: Idarubicin IC50 Increases Only 1.8-Fold vs. 12.3-Fold for Doxorubicin in MDR1-Transfected Cells

Idarubicin retains substantial growth inhibitory activity in MDR1-overexpressing cells, whereas doxorubicin is markedly affected. In NIH-MDR1-G185 cells transfected with the human mdr1 gene, idarubicin's IC50 increased only 1.8-fold relative to parental NIH-3T3 cells, compared to a 12.3-fold increase for doxorubicin [1]. This differential is attributed to reduced susceptibility to P-glycoprotein-mediated efflux [2].

Multidrug resistance P-glycoprotein Efflux

Active Metabolite Potency: Idarubicinol Is 16- to 122-Fold More Cytotoxic Than Other Anthracycline Alcohol Metabolites

Unlike other anthracyclines whose C-13 alcohol metabolites are substantially less active than the parent drug, idarubicinol retains equipotent cytotoxicity to idarubicin and far exceeds the activity of comparator metabolites. Against three human tumor cell lines (CCRF-CEM, K562, U87-MG), idarubicinol was 16- to 122-fold more active than the alcohol metabolites of daunorubicin, doxorubicin, and epirubicin [1]. Idarubicinol and idarubicin were equipotent, in contrast to the 10- to 100-fold reduced activity seen with other anthracycline metabolite-parent pairs [2].

Metabolism Idarubicinol Metabolite activity

Topoisomerase II-Related Multidrug Resistance: Idarubicin and Idarubicinol Retain Greater Cytotoxic Potency Than Daunorubicin

In K562/VP-H2 leukemia cells exhibiting topoisomerase II-related multidrug resistance without P-glycoprotein overexpression, idarubicin and idarubicinol demonstrated greater cytotoxic potency than daunorubicin. The cells were less resistant to idarubicin and idarubicinol than to daunorubicin, and the reduction in drug-induced DNA cleavage was less pronounced for idarubicin and its metabolite [1]. This indicates idarubicin maintains superior activity in topoisomerase II-altered resistant cells, a phenotype distinct from classical MDR1-mediated resistance [2].

Topoisomerase II Multidrug resistance DNA damage

AML Clinical Long-Term Efficacy: Idarubicin Improves 5-Year Disease-Free Survival to 37% vs. 29% for Daunorubicin (EORTC/GIMEMA AML-10 Trial)

In a randomized phase III trial (AML-10) of 2,157 adult AML patients, idarubicin-based induction-consolidation chemotherapy yielded a 5-year disease-free survival (DFS) of 37%, compared to 29% for daunorubicin (P < .001) among patients not receiving allogeneic stem-cell transplantation [1]. The overall survival from complete remission was also significantly shorter in the daunorubicin arm [2]. This 8-percentage-point absolute improvement in 5-year DFS quantifies idarubicin's clinical superiority over daunorubicin in this patient population.

Acute myeloid leukemia Clinical trial Disease-free survival

Idarubicin (CAS 58957-92-9): Evidence-Backed Application Scenarios for Research and Preclinical Procurement


Acute Myeloid Leukemia (AML) Research: Models Requiring Superior Long-Term Efficacy Over Daunorubicin

In vitro and in vivo AML models where the 5-year disease-free survival advantage of idarubicin over daunorubicin (37% vs. 29%, respectively) is relevant for efficacy assessment [1]. Idarubicin's longer intracellular retention and more rapid marrow blast clearance support its selection in studies of induction and consolidation regimens [2].

Multidrug Resistance Studies: P-Glycoprotein-Overexpressing or Topoisomerase II-Altered Cancer Models

For cell lines or xenografts expressing MDR1/P-glycoprotein (e.g., NIH-MDR1-G185, CEM MDR1+) or exhibiting topoisomerase II-related multidrug resistance (e.g., K562/VP-H2), idarubicin demonstrates quantifiably lower resistance (1.8-fold IC50 increase vs. 12.3-fold for doxorubicin) and greater retained cytotoxicity than daunorubicin [3][4].

Metabolite-Activity Dependent Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Studies requiring sustained in vivo activity via active metabolites should prioritize idarubicin, as idarubicinol is equipotent to the parent drug and 16- to 122-fold more cytotoxic than the inactive alcohol metabolites of doxorubicin, daunorubicin, and epirubicin [5]. This unique metabolic profile supports prolonged target engagement and is critical for accurate PK/PD correlation.

High-Potency In Vitro Cytotoxicity Screening Where Lower Concentrations Are Desired

In high-throughput screening or combination drug studies aiming to minimize compound carryover and solvent effects, idarubicin's 57.5-fold greater potency than doxorubicin and 25-fold greater potency than epirubicin enables use of lower concentrations to achieve equivalent growth inhibition [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idarubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.